molecular formula C20H19NO3 B4000314 Methyl 1-(2-phenylbutanoyl)indole-3-carboxylate

Methyl 1-(2-phenylbutanoyl)indole-3-carboxylate

Cat. No.: B4000314
M. Wt: 321.4 g/mol
InChI Key: SALPJSYTWMGGKL-UHFFFAOYSA-N
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Description

Methyl 1-(2-phenylbutanoyl)indole-3-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its indole core, which is substituted at the 1-position with a 2-phenylbutanoyl group and at the 3-position with a carboxylate ester group.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-phenylbutanoyl)indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted indoles.

Mechanism of Action

The mechanism of action of Methyl 1-(2-phenylbutanoyl)indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, leading to modulation of cellular processes. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-phenylacetyl)indole-3-carboxylate
  • Methyl 1-(2-phenylpropionyl)indole-3-carboxylate
  • Methyl 1-(2-phenylvaleryl)indole-3-carboxylate

Uniqueness

Methyl 1-(2-phenylbutanoyl)indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-phenylbutanoyl group at the 1-position and the carboxylate ester at the 3-position differentiates it from other similar compounds and influences its reactivity and biological activity .

Properties

IUPAC Name

methyl 1-(2-phenylbutanoyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-15(14-9-5-4-6-10-14)19(22)21-13-17(20(23)24-2)16-11-7-8-12-18(16)21/h4-13,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALPJSYTWMGGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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